Cas no 118584-90-0 (N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine)

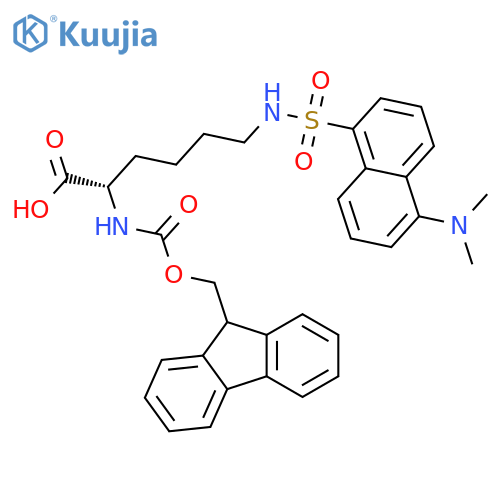

118584-90-0 structure

商品名:N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine

CAS番号:118584-90-0

MF:C33H35N3O6S

メガワット:601.712507486343

MDL:MFCD00672343

CID:63378

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine 化学的及び物理的性質

名前と識別子

-

- N-Fmoc-N'-dansyl-L-lysine

- Fmoc-Lys(dansyl)-OH

- N-(9-Fluorenylmethyloxycarbonyl)-N'-dansyl-L-lysine

- Fmoc-L-Lys(Dansyl)-OH

- L-Lysine,N6-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- NA-FMOC-NE-DANSYL-L-LYSINE

- AmbotzFAA1446

- (9H-Fluoren-9-yl)MethOxy]Carbonyl Lys(Dansyl)-OH

- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-N-EPSILON-DANSYL-L-LYSINE

- (2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

- Nα-Fmoc-Nε-dansyl-L-lysine≥ 97% (HPLC)

- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine

-

- MDL: MFCD00672343

- インチ: InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1

- InChIKey: SLBNIPMLSUPCFW-LJAQVGFWSA-N

- ほほえんだ: CN(C1=CC=CC2=C1C=CC=C2S(=O)(NCCCC[C@H](NC(OCC3C4=CC=CC=C4C5=CC=CC=C53)=O)C(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 601.22500

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 43

- 回転可能化学結合数: 14

- 複雑さ: 1030

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 133.42000

- LogP: 7.20890

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-57632-1G |

(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |

118584-90-0 | >95% | 1g |

£451.00 | 2025-02-08 | |

| Key Organics Ltd | AS-57632-0.5G |

(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |

118584-90-0 | >95% | 0.5g |

£352.00 | 2025-02-08 | |

| TRC | F640020-100mg |

Fmoc-Lys(dansyl)-OH |

118584-90-0 | 100mg |

$196.00 | 2023-05-18 | ||

| abcr | AB155923-250 mg |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-dansyl-L-lysine (Fmoc-L-Lys(Dan)-OH); . |

118584-90-0 | 250mg |

€300.00 | 2023-06-23 | ||

| Key Organics Ltd | AS-57632-0.25g |

(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |

118584-90-0 | >95% | 0.25g |

£252.00 | 2025-02-08 | |

| 1PlusChem | 1P008VHL-250mg |

FMOC-L-LYS(DANSYL)-OH |

118584-90-0 | 95% | 250mg |

$159.00 | 2025-02-24 | |

| Aaron | AR008VPX-1g |

FMOC-L-LYS(DANSYL)-OH |

118584-90-0 | 96% | 1g |

$244.00 | 2025-01-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW577-100mg |

(2S)-6-[5-(dimethylamino)naphthalene-1-sulfonamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid |

118584-90-0 | 95% | 100mg |

¥521.0 | 2024-04-25 | |

| A2B Chem LLC | AE13257-100mg |

Fmoc-Lys(dansyl)-OH |

118584-90-0 | 95% | 100mg |

$54.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117408-100mg |

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine |

118584-90-0 | 96% | 100mg |

¥651.00 | 2024-08-09 |

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine 関連文献

-

Edmondo Battista,Pasqualina L. Scognamiglio,Nunzia Di Luise,Umberto Raucci,Greta Donati,Nadia Rega,Paolo A. Netti,Filippo Causa J. Mater. Chem. B 2018 6 1207

118584-90-0 (N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:118584-90-0)N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine

清らかである:99%

はかる:1g

価格 ($):248.0